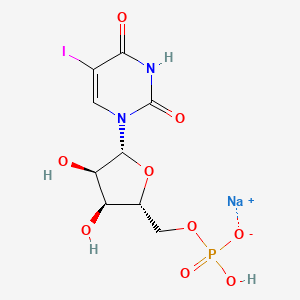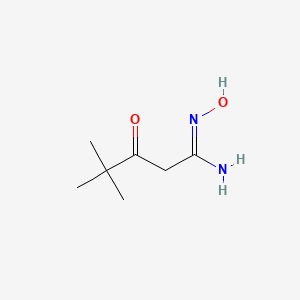
Cyclopropyl-1-d1-methyl-d2 alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-1-d1-methyl-d2 alcohol is a deuterated compound with the molecular formula C4H8O. It is a cyclopropyl derivative where the hydrogen atoms at the 1 and 2 positions are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique isotopic labeling, which can help in tracing chemical pathways and understanding reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cyclopropyl-1-d1-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethanol. One common method is the reduction of cyclopropyl ketone with deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) in an inert atmosphere. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation using deuterium gas (D2) over a palladium or platinum catalyst. This method allows for the efficient incorporation of deuterium atoms into the cyclopropyl ring and the methyl group, producing the desired deuterated alcohol in large quantities.
化学反応の分析
Types of Reactions
Cyclopropyl-1-d1-methyl-d2 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form cyclopropyl-1-d1-methyl-d2 methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products Formed
Oxidation: Cyclopropyl-1-d1-methyl-d2 ketone or aldehyde.
Reduction: Cyclopropyl-1-d1-methyl-d2 methane.
Substitution: Cyclopropyl-1-d1-methyl-d2 chloride or bromide.
科学的研究の応用
Cyclopropyl-1-d1-methyl-d2 alcohol is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and understand the kinetics of chemical reactions.
Biology: In metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: As a reference standard in pharmacokinetic studies to understand the distribution and elimination of deuterated drugs.
Industry: In the development of new materials and catalysts where isotopic labeling can provide insights into the mechanisms of action.
作用機序
The mechanism of action of Cyclopropyl-1-d1-methyl-d2 alcohol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions through the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is particularly useful in studying reaction mechanisms and identifying rate-determining steps.
類似化合物との比較
Similar Compounds
Cyclopropylmethanol: The non-deuterated analog of Cyclopropyl-1-d1-methyl-d2 alcohol.
Cyclopropyl-1-d1-methanol: A partially deuterated analog with deuterium at the 1 position only.
Cyclopropyl-1-d2-methyl alcohol: A partially deuterated analog with deuterium at the 2 position only.
Uniqueness
This compound is unique due to its complete deuteration at both the 1 and 2 positions, which provides a distinct advantage in isotopic labeling studies. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in research applications where precise tracking of molecular transformations is required.
特性
分子式 |
C4H8O |
|---|---|
分子量 |
75.12 g/mol |
IUPAC名 |
dideuterio-(1-deuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D |
InChIキー |
GUDMZGLFZNLYEY-FBYXXYQPSA-N |
異性体SMILES |
[2H]C1(CC1)C([2H])([2H])O |
正規SMILES |
C1CC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


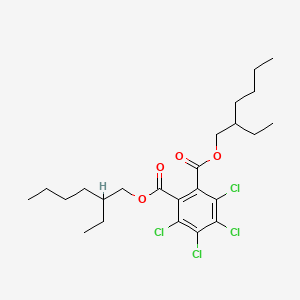

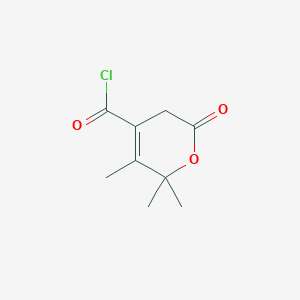
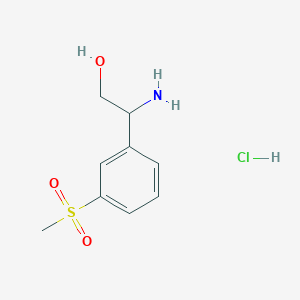

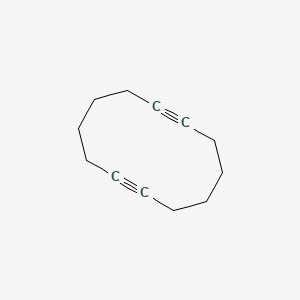
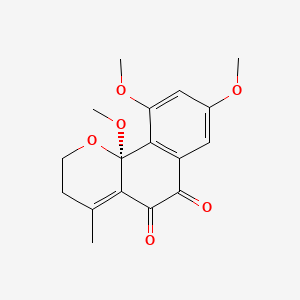

![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)
